molecular formula C18H20N4O4S B6230736 N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide CAS No. 2408965-85-3

N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide

Cat. No. B6230736
CAS RN: 2408965-85-3
M. Wt: 388.4
InChI Key:
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Description

N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.4. The purity is usually 95.
BenchChem offers high-quality N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide involves the reaction of 4-aminobenzyl alcohol with 4-nitrobenzenesulfonyl chloride to form N-(4-nitrobenzenesulfonyl)-4-aminobenzyl alcohol. This intermediate is then reacted with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide to form the final product.", "Starting Materials": [ "4-aminobenzyl alcohol", "4-nitrobenzenesulfonyl chloride", "1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide", "acetamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzyl alcohol in dichloromethane and add triethylamine. Stir the mixture at room temperature for 10 minutes.", "Step 2: Add 4-nitrobenzenesulfonyl chloride to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add diethyl ether to the reaction mixture and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum.", "Step 4: Dissolve the obtained N-(4-nitrobenzenesulfonyl)-4-aminobenzyl alcohol in dichloromethane and add 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide. Stir the mixture at room temperature for 2 hours.", "Step 5: Add sodium bicarbonate solution to the reaction mixture and extract with dichloromethane. Wash the organic layer with water and dry it over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 7: Dissolve the obtained product in acetamide and heat the mixture at 80°C for 2 hours.", "Step 8: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it under vacuum.", "Step 9: Recrystallize the obtained product from a mixture of ethanol and water." ] }

CAS RN

2408965-85-3

Product Name

N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4

Purity

95

Origin of Product

United States

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